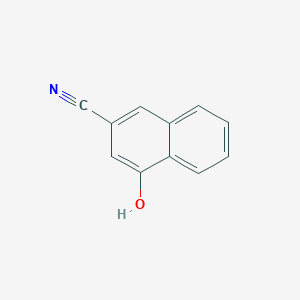

4-Hydroxynaphthalene-2-carbonitrile

Description

Overview of Naphthalene (B1677914) Derivatives in Organic Chemistry

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings. algoreducation.com This structure results in a planar molecule with a ten-pi electron system, conferring it with aromatic stability and a propensity for electrophilic substitution reactions. algoreducation.com The non-polar nature of naphthalene makes it soluble in organic solvents but not in water. algoreducation.com

Naphthalene derivatives are formed by substituting one or more hydrogen atoms on the naphthalene ring with other functional groups. These substitutions can significantly alter the molecule's properties, including its reactivity, solubility, and biological activity. Common derivatives include naphthols (with a hydroxyl group), naphthylamines (with an amine group), and naphthoquinones. youtube.com The position of the substituent on the naphthalene ring is crucial, with the alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions exhibiting different reactivities. youtube.com

The versatility of naphthalene and its derivatives makes them valuable starting materials in organic synthesis. They are used in the production of a wide range of commercially important products, including:

Dyes and Pigments: Naphthalene derivatives are precursors to many azo and vat dyes. numberanalytics.com

Polymers and Plastics: Phthalic anhydride (B1165640), produced by the oxidation of naphthalene, is a key ingredient in the manufacture of polyesters and polyamides. numberanalytics.com

Pharmaceuticals: The naphthalene scaffold is present in various drugs, including anti-inflammatory agents and antimicrobials. numberanalytics.commdpi.com

Agrochemicals: Certain naphthalene derivatives are utilized in the production of insecticides and herbicides. nih.gov

Significance of Hydroxyl and Carbonitrile Functionalities in Naphthalene Systems

The introduction of hydroxyl (-OH) and carbonitrile (-CN) groups onto the naphthalene framework imparts distinct and valuable properties to the resulting molecule. The hydroxyl group, an electron-donating group, increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It also enhances the molecule's polarity and ability to form hydrogen bonds, which can influence its solubility and biological interactions. ncert.nic.in

Conversely, the carbonitrile group is a strong electron-withdrawing group. Its presence deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. The nitrile group is also a versatile functional handle that can be converted into other important groups, such as carboxylic acids, amines, and amides, through various chemical transformations.

The combination of both a hydroxyl and a carbonitrile group on a naphthalene ring, as seen in 4-Hydroxynaphthalene-2-carbonitrile, creates a molecule with a unique electronic profile. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group can lead to interesting chemical reactivity and potential applications in medicinal chemistry and materials science. For instance, this substitution pattern can influence the molecule's acidity, redox potential, and ability to coordinate with metal ions.

Positioning 4-Hydroxynaphthalene-2-carbonitrile within the Context of Advanced Naphthalene Research

4-Hydroxynaphthalene-2-carbonitrile represents a specific and intriguing example within the broader field of naphthalene research. Its structure, featuring both an electron-donating hydroxyl group and an electron-withdrawing nitrile group at specific positions on the naphthalene core, makes it a subject of interest for several advanced research areas.

The unique electronic and steric properties conferred by this substitution pattern make 4-Hydroxynaphthalene-2-carbonitrile a valuable building block in organic synthesis. The hydroxyl group can direct further substitutions and can be converted into ethers or esters, while the nitrile group can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid.

Recent research has begun to explore the potential biological activities of hydroxynaphthalene carbonitrile derivatives. Studies on analogous compounds suggest potential applications in several areas:

Antimicrobial Activity: Naphthalene derivatives have shown promise as antimicrobial agents. mdpi.com The specific structure of 4-Hydroxynaphthalene-2-carbonitrile may allow it to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Anticancer Properties: Some naphthalene derivatives exhibit anticancer activity. nih.gov The presence of both hydroxyl and nitrile groups could enable interactions with specific biological targets, such as enzymes or receptors involved in cancer cell proliferation.

Materials Science: The fluorescent properties of some naphthalene derivatives make them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). algoreducation.com

Historical Context of Naphthonitrile Synthesis and Research

The synthesis of naphthonitriles, naphthalene rings bearing a nitrile group, has a history rooted in the development of fundamental organic reactions. An early and significant method for preparing 1-naphthonitrile (B165113) was reported in 1937, involving the reaction of 1-bromonaphthalene (B1665260) or 1-chloronaphthalene (B1664548) with cuprous cyanide in the presence of pyridine (B92270). acs.org This reaction, a variation of the Rosenmund-von Braun reaction, provided high yields of the desired nitrile. acs.org

Over the years, synthetic methodologies for producing naphthonitrile derivatives have evolved, with a focus on improving efficiency, regioselectivity, and functional group tolerance. Modern methods often employ palladium-catalyzed cross-coupling reactions, which offer a more versatile and milder approach to cyanation.

Research into naphthonitriles has expanded beyond their synthesis to explore their diverse applications. Initially, they were primarily used as intermediates in the synthesis of other naphthalene derivatives, such as carboxylic acids and amines. However, the unique electronic properties of the nitrile group have led to their investigation in various fields. For instance, the ability of the nitrile group to participate in cycloaddition reactions has been utilized in the synthesis of complex heterocyclic systems. Furthermore, the discovery of biological activities in some naphthonitrile-containing compounds has spurred interest in their potential as pharmaceutical agents. nih.gov

Properties

IUPAC Name |

4-hydroxynaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZCKRNGGORSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704780 | |

| Record name | 4-Hydroxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293308-66-4 | |

| Record name | 4-Hydroxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Hydroxynaphthalene 2 Carbonitrile and Its Analogs

Retrosynthetic Analysis of 4-Hydroxynaphthalene-2-carbonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to known chemical reactions. libretexts.org For 4-hydroxynaphthalene-2-carbonitrile, several strategic disconnections can be envisioned, guiding the design of synthetic routes.

A primary disconnection can be made at the carbon-cyano (C-CN) bond. This is a type of functional group interconversion (FGI) that suggests a precursor such as a halogenated naphthol, specifically 4-hydroxy-2-halonaphthalene. This approach relies on well-established cyanation reactions of aryl halides.

A second approach involves disconnecting the bonds that form the naphthalene (B1677914) ring itself. This strategy falls under the category of multi-component reactions, where simpler acyclic or monocyclic precursors are combined to build the bicyclic aromatic system with the desired substituents in place. For instance, one could imagine constructing the ring from a substituted benzaldehyde (B42025) and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), through a sequence of condensation and cyclization reactions.

These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.

Direct Synthesis Approaches to 4-Hydroxynaphthalene-2-carbonitrile

Direct approaches focus on introducing the hydroxyl and nitrile groups onto a pre-existing naphthalene core or a closely related precursor.

Cyanation Reactions on Halogenated Naphthols

The substitution of a halogen atom on an aromatic ring with a cyanide group is a powerful and widely used transformation in organic synthesis. wikipedia.org This method is highly relevant for the synthesis of 4-hydroxynaphthalene-2-carbonitrile, typically starting from a 2-halo-4-hydroxynaphthalene derivative. The reactivity of the aryl halide often follows the order I > Br > Cl. thieme-connect.de

Several catalytic systems have been developed for this transformation:

Palladium-Catalyzed Cyanation : This is one of the most common methods for the cyanation of aryl halides. wikipedia.org These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition to the aryl halide, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile. wikipedia.org A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferricyanide (B76249) [K₄Fe(CN)₆]. wikipedia.orggoogle.com Ligand-free palladium-catalyzed systems have been developed, offering a more practical and cost-effective approach. google.com

Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction) : This classical method involves treating an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), often at elevated temperatures. wikipedia.org Modern variations have been developed that are catalytic in copper, sometimes requiring ligands such as N,N'-dimethylethane-1,2-diamine to accelerate the reaction. thieme-connect.de

Nickel-Catalyzed Cyanation : Nickel catalysts provide a less expensive alternative to palladium for cyanation reactions. wikipedia.orgthieme-connect.de These reactions can proceed with aryl bromides and chlorides, using reagents like nickel(II) cyanide or a combination of sodium cyanide and a nickel(II) salt. thieme-connect.de

Below is a table summarizing various cyanation methods applicable to the synthesis of aryl nitriles.

Table 1: Catalytic Systems for the Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Typical Substrate | Key Features |

|---|---|---|---|

| Palladium Acetate (Pd(OAc)₂) | Potassium Ferricyanide [K₄Fe(CN)₆] | Aryl Bromide | Ligand-free, non-toxic cyanide source, high yields. google.com |

| Tetrakis(triphenylphosphine)palladium(0) | Potassium Cyanide (KCN) | Vinyl Halide | Highly efficient and stereospecific for vinyl cyanides. thieme-connect.de |

| Copper(I) Iodide / Potassium Iodide | Sodium Cyanide (NaCN) | Aryl Bromide | Domino halide exchange-cyanation; ligand-accelerated. thieme-connect.de |

Condensation Reactions Involving Naphthol and Nitrile Precursors

This strategy involves the reaction of a naphthol derivative with a reagent that provides the carbon and nitrogen atoms of the nitrile group. One documented synthesis of a related compound, 1-cyano-2-naphthol, starts with 2-hydroxynaphthalene-1-carbaldehyde. The aldehyde is first converted to its corresponding oxime using hydroxylamine (B1172632) hydrochloride. This oxime is then dehydrated, often by acetylation with acetic anhydride (B1165640) followed by treatment with an acid, to yield the nitrile group. This general principle could be adapted for the 4-hydroxy isomer.

Another relevant approach is the Michael addition of a naphthol to an activated alkene bearing a nitrile group. For example, the synthesis of 2-amino-4-(2-hydroxynaphthyl)-4H-chromene-3-carbonitriles proceeds via the piperidine-catalyzed Michael addition of β-naphthol to various 3-cyanoiminocoumarins. tandfonline.comresearchgate.net This demonstrates the principle of forming a C-C bond between a naphthol and a nitrile-containing precursor through a condensation-type reaction.

Multi-component Reaction Strategies for Naphthalene Carbonitrile Scaffolds

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. rug.nl These reactions are highly efficient and atom-economical, making them powerful tools for generating molecular diversity. rug.nlresearchgate.net

Knoevenagel-Michael Condensation Routes

A prominent MCR strategy for building substituted naphthalene frameworks involves a tandem Knoevenagel condensation followed by a Michael addition. nih.govresearchgate.net The Knoevenagel condensation is the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a weak base. wikipedia.org

In the context of naphthalene carbonitrile synthesis, a typical reaction involves an aromatic aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and a naphthol derivative. thieme-connect.com

Knoevenagel Condensation : The aromatic aldehyde first reacts with the active methylene nitrile (e.g., malononitrile) to form an α,β-unsaturated dinitrile (a benzylidenemalononitrile). researchgate.netwikipedia.org

Michael Addition & Cyclization : The naphthol then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the Knoevenagel product. This is often followed by an intramolecular cyclization and subsequent tautomerization or oxidation/dehydrogenation to yield a stable, highly substituted naphthalene or related heterocyclic scaffold, such as a benzochromene. tandfonline.comthieme-connect.com

The table below shows examples of this strategy for creating complex scaffolds containing a naphthalene-like ring and a carbonitrile group.

Table 2: Examples of Knoevenagel-Michael Routes to Naphthalene Analogs

| Aldehyde | Active Methylene Compound | Naphthol Derivative | Product Scaffold |

|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 2-Amino-4-aryl-5,10-dioxo-4,5-dihydro-4H-benzo[g]chromene-3-carbonitrile thieme-connect.com |

| Benzaldehyde | Malononitrile | Resorcinol | 2-Amino-7-hydroxy-4-phenyl-4H-1-benzopyran-3-carbonitrile researchgate.net |

One-Pot Synthetic Protocols

Many MCRs are inherently one-pot protocols that offer significant advantages in terms of reduced reaction times, lower costs, and minimized waste. researchgate.net Several one-pot procedures have been developed for the synthesis of complex naphthalene carbonitrile derivatives.

For instance, a green, one-pot, four-component reaction of 2-hydroxy-1,4-naphthoquinone, an o-phenylenediamine, a substituted isatin, and malononitrile can produce complex spiro-indoloquinoxaline-dihydropyridine hybrids fused with a naphthoquinone moiety. thieme-connect.com Another efficient one-pot reaction involves the condensation of a cyclic ketone, an aromatic aldehyde, and malononitrile in the presence of a catalyst to yield highly substituted tetrahydro-naphthalene derivatives. researchgate.net These methods highlight the power of MCRs to rapidly construct complex molecular architectures from simple and readily available starting materials. chemicalpapers.com

Catalytic Systems in the Synthesis of Naphthalene Carbonitriles

The formation of the naphthalene carbonitrile scaffold is often facilitated by sophisticated catalytic systems that offer high selectivity and yield. These catalysts are broadly categorized into organocatalysts, heterogeneous catalysts, and transition metal complexes, each providing unique advantages in synthetic design.

Organocatalysis in Naphthonitrile Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to accelerate chemical reactions. nih.govmdpi.com This approach avoids the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry. nih.gov In the context of forming molecules with structural similarities to naphthonitriles, organocatalysts have demonstrated significant potential. For instance, asymmetric multicomponent cascade reactions catalyzed by organic molecules have been successfully employed in the synthesis of complex chiral structures like tetrahydronaphthols. mdpi.com

Deep eutectic solvents (DES), which can act as organocatalysts, have been shown to facilitate cyclization reactions that are fundamental to building ring systems like naphthalene. nih.gov While direct organocatalytic synthesis of 4-hydroxynaphthalene-2-carbonitrile is an area of ongoing research, the established success of organocatalysts in promoting intricate cyclizations and multicomponent reactions suggests a promising future for their application in naphthonitrile synthesis. mdpi.comnih.gov The development of highly active and recyclable organocatalysts remains a key focus, aiming to improve turnover numbers and reduce catalyst loading, which can sometimes be higher than in metal-based systems. nih.govmdpi.com

Heterogeneous Catalysis for Green Synthesis Approaches

Heterogeneous catalysis represents a cornerstone of green chemistry, offering significant advantages such as ease of catalyst separation, reusability, and reduced waste generation. researchgate.netmrforum.com These catalysts, where the active phase is different from the reaction medium, are instrumental in developing sustainable synthetic routes for complex molecules, including naphthalene derivatives. mrforum.commdpi.com

A variety of materials have been explored as effective heterogeneous catalysts:

Nanoparticle Catalysts: Nanocatalysts are particularly beneficial for green synthesis as they can accelerate chemical transformations, improve product yields, and simplify catalyst recovery. researchgate.netspringerprofessional.de Supported metal nanoparticles, for example, are used in hydrogen transfer-type reactions to construct C-C, C-N, and C-O bonds, which are crucial steps in building substituted naphthalenes. mrforum.com

Metal-Organic Frameworks (MOFs): MOFs have been utilized as heterogeneous catalysts in multicomponent reactions to produce nitrogen-containing heterocycles under mild conditions. nih.gov

Supported Catalysts: Transition metals like palladium supported on materials such as silica (B1680970) (e.g., SiliaCat DPP-Pd) or copper complexes have proven to be robust and reusable catalysts for coupling and cyclization reactions leading to quinoline (B57606) and other heterocyclic derivatives. inorgchemres.orgresearchgate.net Layered double hydroxide (B78521) (LDH)/polymer nanocomposites have also been developed as thermally stable and recyclable catalysts. nih.gov

The application of these systems facilitates cleaner production pathways, minimizing the environmental footprint associated with the synthesis of fine chemicals like naphthalene carbonitriles. researchgate.netrsc.org

Table 1: Examples of Heterogeneous Catalytic Systems in Green Synthesis

| Catalyst System | Reaction Type | Key Advantages | Relevant Compound Class | Source(s) |

|---|---|---|---|---|

| Nanoparticle Catalysts | Multi-component Synthesis, Coupling Reactions | High activity, improved yield, easy separation | Heterocycles, Aminophosphonates | researchgate.net, mrforum.com |

| Metal-Organic Frameworks (MOFs) | Multi-component Cyclization | Mild reaction conditions, reusability | Tetrazoles, N-Heterocycles | nih.gov |

| Copper(II) Complex | Condensation/Cyclization | High activity, reusable, solvent-free | Polyhydroquinolines | inorgchemres.org |

| LDH/Polymer Nanocomposite | Condensation/Cyclization | High thermal stability, recyclable | Imidazoles | nih.gov |

| Acidic Carbons | N-alkylation | Efficient, solvent-free conditions | N-alkylated Imidazoles | mdpi.com |

Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly involving palladium and nickel, is a fundamental strategy for constructing the carbon-carbon and carbon-heteroatom bonds that define the naphthalene structure. youtube.comyoutube.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely used to build complex aromatic systems from simpler precursors. youtube.com

Recent advancements focus on making these processes more sustainable. Micellar catalysis in water, for example, allows for reactions to occur at room temperature using only parts-per-million (ppm) levels of a palladium catalyst, which significantly reduces metal waste and energy consumption. youtube.com The development of specialized ligands is key to this approach, as they stabilize the palladium catalyst within the micelles, enhancing its lifetime and efficiency. youtube.com

While palladium catalysis is often preferred for its reliability, nickel catalysis is gaining attention as a more cost-effective alternative. youtube.com However, nickel catalysts can be more sensitive to certain functional groups. youtube.com Computational and experimental studies help in understanding the distinct reactivity patterns of these metals, guiding the selection of the appropriate catalyst for a specific transformation, such as the synthesis of highly substituted naphthalenes. youtube.com A novel approach has also been developed for the transmutation of isoquinolines into substituted naphthalenes, offering a new regioselective pathway to these structures. nih.gov

Advanced Synthetic Techniques

The quest for more efficient and environmentally friendly chemical processes has driven the adoption of advanced energy sources and reaction conditions. Microwave irradiation and mechanochemistry are at the forefront of these innovations, offering unique advantages for the synthesis of naphthalene carbonitriles and their analogs.

Microwave-Assisted Organic Synthesis of Naphthalene Carbonitriles

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by dramatically reducing reaction times, often from hours or days to mere minutes. youtube.comnih.gov This technique utilizes microwave radiation to directly and efficiently heat the reactants, leading to rapid reaction rates, higher product yields, and often, cleaner reactions with fewer byproducts. pharmacophorejournal.comyoutube.com

MAOS has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including those with structural similarities to 4-hydroxynaphthalene-2-carbonitrile. For example, the synthesis of 2-naphthamide (B1196476) derivatives and various pyran-fused heterocycles has been achieved using microwave irradiation. nih.govmdpi.comacs.org In many cases, these methods are combined with multicomponent reaction strategies, allowing for the rapid assembly of complex molecules in a single, efficient step. nih.govrsc.org The combination of microwave heating with solvent-free conditions or the use of green solvents like water further enhances the environmental credentials of this technology. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Key Improvement | Source(s) |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 12-24 hours, 35-60% | 10 minutes, ~100% | Drastic reduction in time, increased yield | youtube.com |

| Synthesis of Triazoles | 60 minutes, 45-60% | 10 minutes, higher yield | Reduced time, improved yield | youtube.com |

| Hantzsch Dihydropyridine Synthesis | 12 hours, 15-16% | 10-15 minutes, N/A | Significant time reduction | youtube.com |

| Synthesis of 4H-pyrano[2,3-c]pyrazoles | Longer reaction time | Shorter reaction time, good yield | Potency and speed | nanobioletters.com |

Mechanochemical Synthesis Approaches (e.g., Ball Milling)

Mechanochemistry, particularly high-speed ball milling, offers a powerful and green alternative to traditional solvent-based synthesis. beilstein-journals.orgmdpi.com This technique involves inducing chemical reactions through mechanical force, such as grinding or milling, often in the absence of any solvent. beilstein-journals.orgresearchgate.net This solvent-free approach minimizes waste and eliminates the need for potentially hazardous and volatile organic compounds.

Ball milling has been employed to synthesize a vast array of organic molecules, including N-heterocycles, and to perform complex transformations like C-C and C-N bond-forming cross-coupling reactions. beilstein-journals.orgcardiff.ac.uk The method is noted for its efficiency, ability to produce high yields, and its application to reactants with low solubility, which can be problematic in conventional solution-phase chemistry. researchgate.netresearchgate.net For instance, polyaromatic compounds, which are often poorly soluble, have been successfully synthesized using solvent-free ball milling. researchgate.net The application of mechanochemistry to the synthesis of naphthalene carbonitriles holds significant promise for developing more sustainable and efficient manufacturing processes. mdpi.comresearchgate.net

Table 3: Examples of Mechanochemical Synthesis via Ball Milling

| Product Type | Reaction Details | Conditions | Yield | Source(s) |

|---|---|---|---|---|

| N-substituted Pyrroles | Paal–Knorr synthesis with 1 mol% citric acid | Ball milling | Quantitative | beilstein-journals.org |

| 1,3,5-triaryl-2-pyrazoline | Reaction of chalcone (B49325) and phenylhydrazine (B124118) with NaHSO₄·H₂O | High-speed ball milling | Up to 93% | mdpi.com |

| Tetrahydropyrimidine-5-carbonitriles | Condensation of aldehyde, malononitrile, and urea/thiourea | Ball milling, 40 min | Good to excellent | researchgate.net, mdpi.com |

| Polyanionic Cyclodextrins | Nucleophilic substitution | High-energy ball milling, solvent-free | Higher degree of substitution vs. solution | mdpi.com |

Stereochemical Control and Regioselectivity in Naphthonitrile Synthesis

The precise control of substituent placement (regioselectivity) and the spatial arrangement of atoms (stereochemistry) are paramount in the synthesis of complex organic molecules like 4-hydroxynaphthalene-2-carbonitrile and its analogs. Achieving high levels of control is crucial as the biological activity and material properties of such compounds are intrinsically linked to their specific substitution patterns and three-dimensional structure. This section delves into the strategies and methodologies employed to govern stereochemical and regiochemical outcomes in the synthesis of naphthonitriles.

The synthesis of functionalized naphthalene systems often requires careful consideration of the directing effects of existing substituents and the choice of reaction conditions to achieve the desired regiochemical outcome. For instance, in the synthesis of substituted 1-hydroxy-2-naphthanilides, the starting material, 1-hydroxy-2-naphthoic acid, dictates the position of the incoming aniline (B41778) moiety. nih.gov Similarly, for 4-hydroxynaphthalene-2-carbonitrile, the synthetic strategy must ensure the correct placement of the hydroxyl group at C-4 and the nitrile group at C-2.

Furthermore, when synthesizing analogs of 4-hydroxynaphthalene-2-carbonitrile that may contain stereocenters, such as those with partially saturated rings or chiral side chains, the control of stereochemistry becomes a critical challenge. This is often addressed through asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. youtube.com

Regioselective Synthesis Strategies

The regioselectivity in the synthesis of substituted naphthalenes is heavily influenced by the electronic properties of the substituents already present on the ring. The interplay of these electronic effects, along with steric factors, can be exploited to direct incoming electrophiles or nucleophiles to specific positions.

One common approach to control regioselectivity is through the use of directing groups. These are functional groups that influence the position of subsequent reactions. For example, the synthesis of core-functionalized naphthalene diimides (cNDIs) showcases a high degree of regiocontrol. An acid-mediated transformation of tetraethyl 2,6-diethoxynaphthalene-1,4,5,8-tetracarboxylate can selectively yield a core-substituted naphthalene-anhydride-ester (cNAE). nih.gov This intermediate then allows for the sequential and regioselective introduction of different amine precursors to form hetero-N-substituted cNDIs with high yields. nih.gov

Another powerful strategy is the Catellani reaction, which utilizes palladium/norbornene cooperative catalysis for the modular and efficient preparation of highly functionalized molecules. nih.gov While initially developed for C-C bond formation, its principles can be extended to the regioselective synthesis of complex aromatic systems.

The following table summarizes different approaches to achieve regioselectivity in the synthesis of naphthalene derivatives, which are applicable to naphthonitriles.

| Methodology | Principle | Key Features | Potential Application for Naphthonitriles |

| Directed ortho-Metalation (DoM) | A directing group (e.g., -OH, -OR) activates a specific ortho-position for deprotonation and subsequent reaction with an electrophile. | High regioselectivity for ortho-functionalization. | Introduction of a cyano group ortho to a hydroxyl or methoxy (B1213986) group on the naphthalene ring. |

| Friedel-Crafts Acylation/Alkylation | An acyl or alkyl group is introduced onto the aromatic ring using a Lewis acid catalyst. The position is directed by existing substituents. | Can be highly regioselective depending on the substrate and catalyst. | Introduction of a precursor to the cyano group at a specific position on the naphthalene core. |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction to form C-N bonds. | Excellent functional group tolerance and control over the position of amination. | Synthesis of aminonaphthonitriles which can be precursors to hydroxynaphthonitriles. |

| Catellani Reaction | Palladium/norbornene cooperative catalysis for ortho-functionalization and annulation. nih.gov | Modular and efficient for constructing highly substituted arenes. nih.gov | Assembly of complex naphthonitrile scaffolds with defined substitution patterns. nih.gov |

Stereochemical Control in Naphthonitrile Synthesis

When the synthesis of a naphthonitrile analog results in the formation of one or more stereocenters, controlling the stereochemical outcome is essential. This can be achieved through various asymmetric synthesis strategies.

Chiral Catalysts: The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. youtube.com These catalysts create a chiral environment that favors the formation of one enantiomer or diastereomer over the other.

Chiral Brønsted Acids: These catalysts, such as chiral phosphoric acids (CPAs), can activate substrates through hydrogen bonding and have been widely used in a variety of asymmetric transformations. frontiersin.org

Chiral Guanidines: These strong Brønsted bases can also act as effective organocatalysts, often in combination with metal salts, to achieve high efficiency and stereoselectivity. rsc.org

Chiral Metal Catalysts: Transition metals like iron, palladium, and rhodium can be complexed with chiral ligands to create powerful asymmetric catalysts for a wide range of reactions. nih.govnih.gov For instance, chiral dinitrogen ligands have been successfully employed in asymmetric Pd/norbornene cooperative catalysis to construct C-N axially chiral scaffolds. nih.gov

Chiral Auxiliaries: An alternative approach involves the temporary attachment of a chiral auxiliary to the substrate. The auxiliary directs the stereochemical course of a reaction and is subsequently removed. This method was instrumental in early asymmetric synthesis and remains a valuable tool.

Enzyme-Catalyzed Reactions: Enzymes are highly efficient and selective natural catalysts. For example, lipases are commonly used for the kinetic resolution of racemic alcohols, a technique that could be applied to produce enantiomerically pure hydroxy-functionalized precursors for naphthonitrile synthesis. A practical enantioselective synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal was achieved using Candida antarctica lipase (B570770) for the resolution of the corresponding racemic alcohol. nih.gov

The following table provides examples of stereocontrolled reactions that could be adapted for the synthesis of chiral naphthonitrile analogs.

| Reaction Type | Stereochemical Control Method | Example Application | Potential for Naphthonitrile Analogs |

| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Ru-BINAP) | Reduction of a ketone to a chiral alcohol. | Enantioselective reduction of a ketonaphthonitrile to a chiral hydroxynaphthonitrile. |

| Asymmetric Michael Addition | Chiral organocatalyst or metal complex | Addition of a nucleophile to an α,β-unsaturated compound. | Diastereoselective or enantioselective synthesis of substituted tetralone-carbonitriles. |

| Diastereoselective Cyclization | Substrate control or chiral catalyst | Formation of a cyclic compound with multiple stereocenters. | Synthesis of diastereomerically enriched hydro- and octahydronaphthonitriles. |

| Kinetic Resolution | Enzyme (e.g., lipase) | Separation of enantiomers from a racemic mixture. nih.gov | Resolution of a racemic hydroxynaphthonitrile precursor. nih.gov |

In the context of synthesizing analogs like 4-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbonitrile, which contains stereocenters, diastereoselective methods become critical. The relative stereochemistry of the hydroxyl and cyano groups can be influenced by the reaction conditions and the nature of the catalyst used during cyclization or reduction steps. For instance, the diastereoselective synthesis of highly substituted cyclohexanones has been achieved with complete diastereoselectivity through a cascade inter–intramolecular double Michael addition. beilstein-journals.org Similar strategies could be envisioned for the construction of the tetralone core of naphthonitrile analogs.

The stereocontrolled synthesis of polysubstituted piperidines, which are nitrogen-containing heterocycles, often relies on the use of chiral non-racemic bicyclic lactams derived from β-amino alcohols. nih.gov This highlights the power of using chiral building blocks to control the stereochemistry of the final product.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Hydroxynaphthalene 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a comprehensive picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The spectrum of 4-hydroxynaphthalene-2-carbonitrile would be expected to show distinct signals for the aromatic protons and the hydroxyl proton. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the hydroxyl group, as well as their positions on the naphthalene (B1677914) ring. oregonstate.edu Aromatic protons typically resonate in the range of 7.0-9.0 ppm. oregonstate.edu The hydroxyl proton signal can vary in its position and is often broad, but in a solvent like DMSO-d₆, it might be observed around 3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydroxynaphthalene-2-carbonitrile

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic CH | 7.0 - 9.0 |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbon atoms in the naphthalene ring, the nitrile carbon, and the carbon bearing the hydroxyl group will each have characteristic chemical shifts. Aromatic carbons generally appear in the region of 120-150 ppm. The nitrile carbon is typically found further downfield, often above 115 ppm, while the carbon attached to the hydroxyl group will also have a distinct chemical shift influenced by the oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxynaphthalene-2-carbonitrile

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | 120 - 150 |

| C-OH | Specific value within aromatic range |

Note: These are general ranges and specific assignments require further analysis.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons on the naphthalene ring. sdsu.eduresearchgate.net Cross-peaks in the COSY spectrum indicate which protons are J-coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edunih.gov It is a sensitive technique that allows for the direct assignment of a proton's signal to its attached carbon. sdsu.edu

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structural assignment of 4-hydroxynaphthalene-2-carbonitrile can be achieved. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. upi.edu

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. upi.edu For 4-hydroxynaphthalene-2-carbonitrile, the FT-IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and nitrile (-C≡N) groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of a sharp, medium-intensity peak around 2200-2240 cm⁻¹ is a clear indication of the C≡N stretching vibration of the nitrile group. Additional peaks in the fingerprint region (below 1500 cm⁻¹) would correspond to the various vibrations of the naphthalene ring system.

Table 3: Characteristic FT-IR Absorption Bands for 4-Hydroxynaphthalene-2-carbonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2240 (sharp) |

| Aromatic Ring | C=C Stretch | ~1600 and ~1475 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. spectroscopyonline.com While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. nih.gov For 4-hydroxynaphthalene-2-carbonitrile, the nitrile group's C≡N stretch, which is often weak in the IR spectrum, can produce a strong and sharp signal in the Raman spectrum, typically in the same 2200-2240 cm⁻¹ region. upi.edu The symmetric vibrations of the naphthalene ring are also often more prominent in the Raman spectrum. The O-H stretch is generally a weak scatterer in Raman spectroscopy. researchgate.net The combination of both FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. spectroscopyonline.com

Table 4: Expected Raman Shifts for 4-Hydroxynaphthalene-2-carbonitrile

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2240 (strong, sharp) |

By integrating the data from these advanced spectroscopic techniques, a comprehensive and scientifically rigorous characterization of 4-hydroxynaphthalene-2-carbonitrile is achieved, confirming its identity and structural integrity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within 4-Hydroxynaphthalene-2-carbonitrile. The molecule's absorption of UV-Vis radiation is governed by its distinct chromophoric system, which is composed of the naphthalene aromatic rings, the hydroxyl (-OH) group, and the nitrile (-CN) group.

The extended π-conjugated system of the naphthalene core is the primary chromophore, responsible for strong absorptions in the ultraviolet region. libretexts.orgrsc.org These absorptions are attributed to π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. pharmatutor.org The spectrum of 4-Hydroxynaphthalene-2-carbonitrile is expected to be more complex than that of the parent naphthalene molecule due to the influence of the hydroxyl and nitrile substituents.

The hydroxyl group, an auxochrome, possesses non-bonding electrons (n electrons) and can influence the spectrum through n→π* transitions, which are typically weaker than π→π* transitions. youtube.com Furthermore, the -OH group can cause a bathochromic shift (red shift) of the π→π* absorption bands, moving them to longer wavelengths compared to unsubstituted naphthalene. ias.ac.in The nitrile group also contains non-bonding electrons and can participate in n→π* transitions.

The solvent polarity can significantly affect the position of absorption bands. pharmatutor.org For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift) to shorter wavelengths. Conversely, π→π* transitions often exhibit a bathochromic shift with increasing solvent polarity. pharmatutor.org Vapour-phase absorption spectra of similar hydroxynaphthalenes have been analyzed to understand the vibrational structure coupled with the electronic transitions. ias.ac.in

Table 1: Expected Electronic Transitions for 4-Hydroxynaphthalene-2-carbonitrile

| Transition Type | Orbitals Involved | Associated Moiety | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|---|

| π→π* | π → π* | Naphthalene Ring System | 220-350 nm | High (ε > 10,000) |

| n→π* | n → π* | Hydroxyl (-OH) Group | > 270 nm | Low (ε < 2,000) |

Note: ε (molar absorptivity) values are typical estimates.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 4-Hydroxynaphthalene-2-carbonitrile through fragmentation analysis. With a molecular formula of C₁₁H₇NO, the compound has a theoretical exact mass of approximately 169.05 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecule would exhibit a prominent molecular ion peak (M⁺•) at m/z ≈ 169. The fragmentation pattern provides structural insights. The stability of the aromatic naphthalene core means that fragmentation will likely be initiated at the substituent groups.

Key expected fragmentation pathways include:

Loss of HCN: A characteristic fragmentation for aromatic nitriles is the elimination of a neutral hydrogen cyanide molecule (27 u), leading to a significant fragment ion at m/z 142.

Loss of CO: Following rearrangement, the hydroxyl group can facilitate the loss of carbon monoxide (28 u), a common pathway for phenols, resulting in a fragment at m/z 141.

Cleavage of the Naphthalene Ring: At higher energies, the stable aromatic ring system can undergo cleavage, leading to a complex pattern of smaller fragments.

The combination of fragmentation patterns observed in both positive and negative ion modes can offer a more complete structural characterization. nih.gov Techniques like Collision-Induced Dissociation (CID) are used to systematically study these fragmentation pathways. researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation for 4-Hydroxynaphthalene-2-carbonitrile

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Neutral Loss | Comments |

|---|---|---|---|

| 169 | [C₁₁H₇NO]⁺• | - | Molecular Ion (M⁺•) |

| 142 | [C₁₀H₆O]⁺• | HCN | Loss of hydrogen cyanide from the nitrile group. |

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of 4-Hydroxynaphthalene-2-carbonitrile in its crystalline state. springernature.com This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. excillum.com

To perform this analysis, a suitable single crystal of the compound must be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. springernature.com The analysis reveals the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements within the crystal. xray.czsuniv.ac.in For example, a study on a related naphthalene derivative identified a monoclinic system with a P2₁/c space group. mdpi.com

The hydroxyl group in 4-Hydroxynaphthalene-2-carbonitrile is expected to participate in hydrogen bonding, which would be a dominant feature in the crystal packing, potentially forming dimers or extended networks. The planar naphthalene rings may engage in π–π stacking interactions, further stabilizing the crystal lattice. nih.gov

Table 3: Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., Triclinic, Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c, P-1). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of each non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Interactions | Details of non-covalent forces like hydrogen bonds and π-stacking distances. |

Note: Specific values for 4-Hydroxynaphthalene-2-carbonitrile would require experimental determination.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a purified sample of 4-Hydroxynaphthalene-2-carbonitrile. The experimental results are compared against the theoretically calculated values based on the molecular formula (C₁₁H₇NO) to confirm the compound's empirical formula and assess its purity. researchgate.nettandfonline.com

The theoretical composition is calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), and the molecular weight of the compound (169.18 g/mol ). A close correlation between the found and calculated percentages provides strong evidence for the correct chemical composition.

Table 4: Theoretical Elemental Composition of 4-Hydroxynaphthalene-2-carbonitrile (C₁₁H₇NO)

| Element | Symbol | Atomic Weight (u) | Atoms per Molecule | Total Mass per Molecule (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 78.08% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.17% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.28% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.46% |

| Total | | | | 169.183 | 100.00% |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of 4-Hydroxynaphthalene-2-carbonitrile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for analyzing the purity of 4-Hydroxynaphthalene-2-carbonitrile due to the compound's polarity and aromatic nature. A reversed-phase HPLC setup is typically employed for such analyses. researchgate.netnih.gov

The stationary phase would likely be a C18 (octadecylsilyl) column, which effectively separates moderately polar to nonpolar compounds. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., trifluoroacetic or formic acid) to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy (e.g., near one of its λmax values). nih.gov The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Typical HPLC Parameters for Analysis

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the analyte from the column. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitoring the eluent at a specific wavelength (e.g., 230 nm). |

| Flow Rate | 1.0 mL/min | Controls the retention time and separation efficiency. |

| Temperature | 25-30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) (Applicability for derivatized forms)

Direct analysis of 4-Hydroxynaphthalene-2-carbonitrile by Gas Chromatography (GC) is challenging. The presence of the polar hydroxyl group makes the compound non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Therefore, a chemical derivatization step is necessary to increase its volatility and thermal stability.

The most common derivatization strategy for hydroxyl groups is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA) can be used to convert the acidic proton of the -OH group into a non-polar trimethylsilyl (B98337) (-O-Si(CH₃)₃) or tert-butyldimethylsilyl (-O-TBDMS) ether. uzh.chnih.gov This derivatized product is significantly more volatile and can be readily analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govnih.gov

Table 6: GC Analysis via Derivatization

| Step | Description | Example Reagent |

|---|---|---|

| Derivatization | Conversion of the polar -OH group to a non-polar, volatile silyl (B83357) ether. | BSTFA with TMCS as a catalyst. |

| GC Separation | The derivatized analyte is separated on a capillary column (e.g., DB-5ms). | - |

| Detection | Mass Spectrometry (MS) is used to detect and identify the derivatized compound. | - |

This two-step process allows for the sensitive and specific quantification and identification of 4-Hydroxynaphthalene-2-carbonitrile in complex matrices where GC is the analytical method of choice. nih.gov

Electrochemical Characterization Techniques

Electrochemical techniques are powerful tools for investigating the redox properties of molecules like 4-hydroxynaphthalene-2-carbonitrile. These methods can provide insights into the oxidation and reduction behavior of the molecule, which is largely dictated by the presence of the hydroxyl (-OH) and nitrile (-CN) functional groups on the naphthalene core.

Cyclic voltammetry (CV) is a versatile electrochemical method used to study the redox behavior of chemical species. For a compound like 4-hydroxynaphthalene-2-carbonitrile, CV can be employed to determine its oxidation potential, which is primarily associated with the hydroxyl group.

The electrochemical oxidation of naphthols, which are structural analogs of 4-hydroxynaphthalene-2-carbonitrile, has been a subject of numerous studies. mdpi.com Typically, the oxidation of naphthols is an irreversible process that occurs at a positive potential. This process involves the transfer of electrons from the molecule to the electrode, leading to the formation of a naphthoxyl radical. mdpi.com This radical species can then undergo further reactions, such as polymerization, resulting in the formation of a passivating film on the electrode surface. mdpi.comresearchgate.net This phenomenon, known as electrode fouling, is a common characteristic observed during the electrochemical oxidation of phenolic compounds. researchgate.net

The oxidation potential of naphthol isomers is influenced by the solvent used in the electrochemical experiment. mdpi.com For instance, studies on 1-naphthol (B170400) and 2-naphthol (B1666908) have been conducted in various non-aqueous solvents, with acetonitrile being a common choice due to its wide potential window and chemical inertness. mdpi.com The presence of a nitrile group, as in 4-hydroxynaphthalene-2-carbonitrile, is expected to influence the oxidation potential. Electron-withdrawing groups like the nitrile group generally make oxidation more difficult, thus shifting the oxidation potential to more positive values compared to unsubstituted naphthols.

In a typical CV experiment of a naphthol derivative, a single anodic peak corresponding to its oxidation would be observed in the initial scan. The absence of a corresponding cathodic peak on the reverse scan would confirm the irreversible nature of the oxidation process. The peak potential (Ep) of this oxidation is a key parameter obtained from the voltammogram and is dependent on factors such as the solvent, the supporting electrolyte, and the scan rate.

Table 1: Expected Cyclic Voltammetry Data for 4-Hydroxynaphthalene-2-carbonitrile based on Analogous Compounds

| Parameter | Expected Value/Behavior | Rationale based on Analogous Compounds |

| Oxidation Potential (Ep,a) | Positive potential | The hydroxyl group on the naphthalene ring is susceptible to oxidation. mdpi.comresearchgate.net |

| Process Reversibility | Irreversible | Oxidation of naphthols typically leads to the formation of reactive radicals that undergo subsequent chemical reactions, such as polymerization. mdpi.com |

| Electrode Fouling | Likely | The polymerization of oxidation products on the electrode surface is a common phenomenon for phenolic compounds. mdpi.comresearchgate.net |

| Effect of Nitrile Group | Shift to more positive potential | The electron-withdrawing nature of the nitrile group is expected to increase the oxidation potential compared to unsubstituted naphthols. |

Note: The data in this table is inferred from the electrochemical behavior of structurally similar compounds and not from direct experimental measurement on 4-Hydroxynaphthalene-2-carbonitrile.

Differential Pulse Voltammetry (DPV) is another valuable electrochemical technique known for its high sensitivity and good resolution, making it suitable for both qualitative and quantitative analysis. mdpi.com In DPV, the potential is scanned with a series of small pulses superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. palmsens.com This method effectively minimizes the background charging current, resulting in a peak-shaped output where the peak height is proportional to the concentration of the analyte. palmsens.com

For the analysis of 4-hydroxynaphthalene-2-carbonitrile, DPV would be expected to show a well-defined oxidation peak corresponding to the oxidation of the hydroxyl group. The peak potential in DPV is related to the half-wave potential of the redox reaction. palmsens.com Studies on naphthol isomers using DPV have demonstrated its utility in their detection, even in mixtures. mdpi.com For instance, a DPV method was successfully developed for the simultaneous detection of 1-naphthol and 2-naphthol. mdpi.com

The pH of the testing solution can significantly affect the DPV response of hydroxynaphthalene derivatives. For naphthol isomers, the oxidation potential has been observed to shift to lower values with increasing pH, indicating the involvement of protons in the electrode reaction. mdpi.com This suggests that the oxidation of 4-hydroxynaphthalene-2-carbonitrile would also be a pH-dependent process.

The enhanced sensitivity of DPV makes it a suitable technique for determining low concentrations of hydroxynaphthalene compounds. For example, DPV has been used for the detection of naphthol isomers with limits of detection in the nanomolar range. mdpi.com

Table 2: Expected Differential Pulse Voltammetry Characteristics for 4-Hydroxynaphthalene-2-carbonitrile based on Analogous Compounds

| Parameter | Expected Characteristic | Rationale based on Analogous Compounds |

| Signal Shape | Well-defined peak | DPV typically yields peak-shaped voltammograms, with the peak current proportional to the concentration. palmsens.com |

| pH Dependence | Peak potential shifts with pH | The oxidation of the hydroxyl group involves the transfer of protons, making the process pH-dependent. mdpi.com |

| Sensitivity | High, suitable for trace analysis | DPV is known for its high sensitivity and has been used to detect naphthols at low concentrations. mdpi.com |

| Application | Quantitative determination | The linear relationship between peak current and concentration allows for quantitative analysis. mdpi.com |

Note: The data in this table is inferred from the electrochemical behavior of structurally similar compounds and not from direct experimental measurement on 4-Hydroxynaphthalene-2-carbonitrile.

Computational Chemistry and Theoretical Investigations of 4 Hydroxynaphthalene 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of the molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For 4-Hydroxynaphthalene-2-carbonitrile, calculations are typically performed using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311G(d,p). researchgate.netresearchgate.net This process minimizes the total energy of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure confirms the planarity of the naphthalene (B1677914) ring system and provides the exact spatial orientation of the hydroxyl and carbonitrile functional groups.

Table 1: Selected Optimized Geometrical Parameters for 4-Hydroxynaphthalene-2-carbonitrile (Illustrative Data)

| Parameter | Atoms | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| Bond Length | C4-O | 1.365 | - |

| Bond Length | O-H | 0.968 | - |

| Bond Length | C2-C(N) | 1.442 | - |

| Bond Length | C≡N | 1.158 | - |

| Bond Angle | C3-C4-O | - | 119.5 |

| Bond Angle | C4-O-H | - | 109.2 |

| Bond Angle | C1-C2-C(N) | - | 121.0 |

| Bond Angle | C2-C(N)-N | - | 178.9 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity and electronic properties. aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. aimspress.comresearchgate.net For 4-Hydroxynaphthalene-2-carbonitrile, the HOMO is typically localized over the naphthalene ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the carbonitrile group and the aromatic system, marking them as potential sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.45 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It is used to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com The MEP map is color-coded: red areas indicate negative electrostatic potential (high electron density), while blue areas signify positive potential (electron deficiency). For 4-Hydroxynaphthalene-2-carbonitrile, the MEP surface typically shows a strong negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the carbonitrile group. These regions are susceptible to electrophilic attack. Conversely, a positive potential (blue) is observed around the hydrogen atom of the hydroxyl group, making it a likely site for nucleophilic interaction. mdpi.comnih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density between orbitals, which is key to describing hybridization and intramolecular interactions like hyperconjugation. nih.govfaccts.de This analysis converts the complex, delocalized molecular orbitals into localized bond and lone-pair orbitals that align with classical Lewis structures. nih.gov For 4-Hydroxynaphthalene-2-carbonitrile, NBO analysis reveals significant charge transfer interactions. A key finding is the delocalization of lone pair electrons from the hydroxyl oxygen (n(O)) and the nitrile nitrogen (n(N)) into the antibonding orbitals (π) of the naphthalene ring. These n → π interactions contribute to the stability of the molecule and influence its electronic properties. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 3: NBO Analysis - Second-Order Perturbation Energies E(2) (Illustrative Data)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C3-C4) | 25.8 |

| LP (N) | π* (C2-C3) | 15.2 |

| π (C1-C10) | π* (C2-C3) | 20.5 |

| π (C5-C6) | π* (C7-C8) | 22.1 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.gov By simulating the motions of atoms and molecules over time, MD provides insights into the flexibility of the molecular structure and its non-covalent interactions with surrounding molecules, such as solvents or biological macromolecules. nih.gov An MD simulation of 4-Hydroxynaphthalene-2-carbonitrile in an aqueous solution would track the rotational freedom around the C-O bond of the hydroxyl group and analyze the formation and lifetime of hydrogen bonds between the hydroxyl group (as both donor and acceptor) and water molecules. This information is vital for understanding the compound's solubility and how it might orient itself within a biological binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. civilica.commdpi.com These models establish a mathematical correlation between calculated molecular descriptors and an observed activity or property. For 4-Hydroxynaphthalene-2-carbonitrile, a QSAR model could be developed to predict its potential efficacy as an inhibitor of a specific enzyme, while a QSPR model could predict properties like its boiling point or solubility. ekb.eg The models are built using a training set of related compounds with known data and then validated. Key molecular descriptors for such models would include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological (e.g., connectivity indices) parameters. civilica.com

Table 4: Relevant Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Molecular polarity and intermolecular interactions |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and stability |

| Steric/Topological | Molecular Weight | Size of the molecule |

| Steric/Topological | Molecular Surface Area | Accessibility for interaction |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |

Table of Mentioned Compounds Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Hydroxynaphthalene-2-carbonitrile |

| 1-naphthol (B170400) |

| Naproxen |

| Water |

Development of Predictive Models for Chemical Reactivity

The development of predictive models for the chemical reactivity of 4-Hydroxynaphthalene-2-carbonitrile is an area ripe for exploration. In principle, these models would leverage computational data to forecast how the molecule will behave in various chemical reactions. This can include predicting sites of electrophilic or nucleophilic attack, estimating reaction rates, and determining the stability of reaction intermediates and products.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this regard. researchgate.net These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. For a series of substituted 4-Hydroxynaphthalene-2-carbonitrile derivatives, a QSAR model could predict their efficacy for a specific application, while a QSPR model might forecast properties like solubility or thermal stability. The development of such models relies on the calculation of various molecular descriptors.

While the literature contains examples of QSAR and QSPR studies on various naphthalene derivatives, specific models developed exclusively for 4-Hydroxynaphthalene-2-carbonitrile are not prominently featured in publicly accessible research. The creation of such a model would first involve the computational characterization of a series of related molecules, followed by statistical analysis to derive a predictive equation.

Computational Descriptors for Investigating Substituent Effects

A key aspect of computational chemistry is the ability to systematically study the effects of different substituents on a parent molecule. For 4-Hydroxynaphthalene-2-carbonitrile, this would involve computationally replacing hydrogen atoms at various positions on the naphthalene ring with different functional groups and analyzing the resulting changes in electronic structure and reactivity.

A variety of computational descriptors are employed for this purpose. These descriptors provide quantitative measures of different molecular properties. Studies on related naphthalene compounds have utilized a range of these descriptors to understand substituent effects. researchgate.net

Key Computational Descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Mulliken and Natural Population Analysis (NPA) Charges: These methods calculate the partial atomic charges on each atom in the molecule, providing insight into the distribution of electron density and identifying potential sites for electrostatic interactions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These descriptors are used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 1: Hypothetical Computational Descriptors for Substituted 4-Hydroxynaphthalene-2-carbonitrile Derivatives (Illustrative)

| Substituent (at C-7) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | Data N/A | Data N/A | Data N/A | Data N/A |

| -NO2 (Electron-withdrawing) | Data N/A | Data N/A | Data N/A | Data N/A |

| -OCH3 (Electron-donating) | Data N/A | Data N/A | Data N/A | Data N/A |

| -Cl (Halogen) | Data N/A | Data N/A | Data N/A | Data N/A |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for 4-Hydroxynaphthalene-2-carbonitrile, as such specific data is not available in the cited literature.

Chemical Reactivity and Derivatization of 4 Hydroxynaphthalene 2 Carbonitrile

Reactivity of the Hydroxyl Group

The hydroxyl group (-OH) at the C-4 position behaves as a typical phenol, albeit with its reactivity modulated by the cyano group at the C-2 position. It can readily undergo reactions such as etherification, esterification, and oxidation.

Etherification Reactions

The hydroxyl group of 4-hydroxynaphthalene-2-carbonitrile can be converted into an ether through processes like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide to yield the corresponding ether. The deprotonation of the phenolic hydroxyl is readily achieved due to its acidity.

A common procedure involves treating the naphthol with a base like sodium hydroxide (B78521) or potassium hydroxide, followed by the addition of an alkylating agent such as dimethyl sulfate (B86663) or methyl iodide to produce the methoxy (B1213986) derivative. youtube.com This process is a standard method for preparing aryl ethers.

Table 1: Reagents for Etherification of 4-Hydroxynaphthalene-2-carbonitrile

| Reagent Type | Examples | Product |

| Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | Sodium or Potassium 4-cyano-1-naphthoxide |

| Alkylating Agent | Dimethyl sulfate ((CH₃)₂SO₄), Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br) | 4-Alkoxynaphthalene-2-carbonitrile |

Esterification Reactions

Esterification of the hydroxyl group can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the naphthol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). Another prevalent method is acylation using more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the liberated acid. This reaction proceeds readily to form the corresponding naphthyl ester.

Table 2: Common Acylating Agents for Esterification

| Reagent Class | Specific Example | Resulting Ester |

| Carboxylic Acid | Acetic Acid (CH₃COOH) | 4-Cyano-2-naphthyl acetate |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | 4-Cyano-2-naphthyl acetate |

| Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | 4-Cyano-2-naphthyl acetate |

Oxidation Pathways

The hydroxyl group of naphthols can be oxidized to form naphthoquinones. wikipedia.org For 4-hydroxynaphthalene-2-carbonitrile, oxidation would likely yield 2-cyano-1,4-naphthoquinone. The reaction requires an appropriate oxidizing agent. Phenols are susceptible to oxidation, and various reagents can be employed to achieve this transformation. libretexts.org Strong oxidizing agents like chromic acid are often used. wikipedia.orglibretexts.org Other reagents such as Fremy's salt (potassium nitrosodisulfonate) are also effective for the oxidation of phenols to quinones. libretexts.org The oxidation process involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the aromatic ring) and the formation of two carbonyl groups.

Table 3: Oxidizing Agents for Naphthols

| Oxidizing Agent | Chemical Formula |

| Chromic Acid | H₂CrO₄ |

| Fremy's Salt | (KSO₃)₂NO |

| Salcomine-O₂ | Cobalt-salen complex with oxygen |

Reactivity of the Carbonitrile Group

The carbonitrile (-C≡N) group is a versatile functional group that can undergo hydrolysis to form amides or carboxylic acids, and reduction to produce primary amines.

Hydrolysis Reactions

The hydrolysis of the nitrile group can be controlled to yield either an amide or a carboxylic acid, depending on the reaction conditions. chemistrysteps.comchemguide.co.uklibretexts.org

Partial Hydrolysis to Amide: Milder reaction conditions can lead to the partial hydrolysis of the nitrile, stopping at the amide stage. This is often achieved using basic hydrogen peroxide (the Radziszewski reaction) or by carefully controlled acid or base catalysis with mild heating. commonorganicchemistry.com For instance, using an alkaline solution of hydrogen peroxide can convert the nitrile to 4-hydroxynaphthalene-2-carboxamide. commonorganicchemistry.com

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as prolonged heating with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), will lead to the complete hydrolysis of the nitrile group, passing through the amide intermediate, to form the corresponding carboxylic acid. chemguide.co.uknumberanalytics.comlibretexts.org In the case of 4-hydroxynaphthalene-2-carbonitrile, this would yield 4-hydroxy-2-naphthalenecarboxylic acid.

Table 4: Conditions for Nitrile Hydrolysis

| Desired Product | Catalyst | Conditions |

| Amide | Base (e.g., NaOH) + H₂O₂ | Mild heating, controlled reaction time commonorganicchemistry.com |

| Carboxylic Acid | Strong Acid (e.g., aq. HCl) | Heat under reflux chemguide.co.uklibretexts.org |

| Carboxylate Salt | Strong Base (e.g., aq. NaOH) | Heat under reflux (followed by acidification to get the free acid) chemguide.co.uklibretexts.org |

Reduction Reactions to Amines